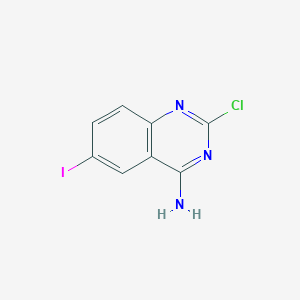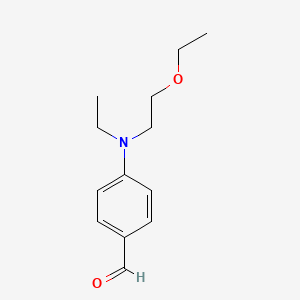
2-Chloro-6-iodoquinazolin-4-amine
Overview
Description
2-Chloro-6-iodoquinazolin-4-amine is a chemical compound with the molecular formula C8H5ClIN3 . It has a molecular weight of 305.51 . The IUPAC name for this compound is 2-chloro-6-iodo-4-quinazolinamine .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-iodoquinazolin-4-amine is 1S/C8H5ClIN3/c9-8-12-6-2-1-4 (10)3-5 (6)7 (11)13-8/h1-3H, (H2,11,12,13) . This indicates the presence of chlorine, iodine, and nitrogen in the quinazoline ring structure.Chemical Reactions Analysis
Quinazoline derivatives, such as 2-Chloro-6-iodoquinazolin-4-amine, can undergo various chemical reactions. For instance, they can participate in metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions .Physical And Chemical Properties Analysis
2-Chloro-6-iodoquinazolin-4-amine is a solid compound . As an amine, it shares similar physical properties with other amines, such as solubility and boiling points .Scientific Research Applications
Synthesis and Cytotoxicity
2-Chloro-6-iodoquinazolin-4-amine serves as a precursor in the synthesis of novel polycarbo-substituted imidazo[1,2-c]quinazolines. Through specific chemical reactions, it contributes to the development of compounds with potential cytotoxic effects against certain cancer cell lines, including human breast adenocarcinoma (MCF-7) and human cervical cancer (HeLa) cells. This research underscores the utility of 2-chloro-6-iodoquinazolin-4-amine in the discovery of new anticancer agents (Khoza, Makhafola, & Mphahlele, 2015).
Antifungal and Antimicrobial Activities
Studies on 2-chloro-6-iodoquinazolin-4-amine derivatives reveal their significance in the development of compounds with antifungal and antimicrobial properties. For instance, novel 6-iodoquinazolin-4(3H)-one derivatives exhibited preliminary fungicidal activities. This opens avenues for the application of 2-chloro-6-iodoquinazolin-4-amine in creating new treatments against various fungal and microbial infections (El-Hashash, El-Shahawi, Ragab, & Nagdy, 2015).
Antimicrobial Activity Enhancement
Further research has explored the synthesis of hydrazinyl quinazoline amine derivatives from 2-chloro-4-aminoquinazolines, demonstrating enhanced antimicrobial activities. This showcases the potential of 2-chloro-6-iodoquinazolin-4-amine in the field of medicinal chemistry, particularly in developing novel antimicrobial agents with improved efficacy (Samel & Pai, 2011).
Chemoselective Amination
Chemoselectivity in the amination of 4-chloroquinazolines with aminopyrazoles was investigated, shedding light on the selective reactions involving 2-chloro-6-iodoquinazolin-4-amine. This research contributes to the understanding of how different conditions influence the amination process, essential for designing specific chemical syntheses and developing new compounds with desired biological activities (Shen, Hong, He, Mo, Hu, Sun, & Hu, 2010).
Photophysical Properties
The study of polycarbo-substituted quinazolines derived from 2-aryl-4-chloro-6-iodoquinazolines has provided insights into their photophysical properties. This research highlights the significance of 2-chloro-6-iodoquinazolin-4-amine in the development of compounds with potential applications in optical materials and electronic devices, demonstrating the versatility of this chemical in various scientific research fields (Mphahlele, Paumo, Rhyman, & Ramasami, 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar quinazoline derivatives have been reported to inhibit the phosphatidylinositol 3-kinase (pi3k) signaling pathway , which plays a crucial role in cell proliferation, survival, and differentiation .
Mode of Action
Based on the action of similar compounds, it can be hypothesized that it may interact with its target, potentially the pi3k pathway, leading to changes in cellular processes .
Biochemical Pathways
If it indeed targets the pi3k pathway as suggested by the action of similar compounds , it could affect downstream processes such as cell growth, proliferation, and survival .
Result of Action
Similar compounds have been reported to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the pi3k pathway .
properties
IUPAC Name |
2-chloro-6-iodoquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClIN3/c9-8-12-6-2-1-4(10)3-5(6)7(11)13-8/h1-3H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUBXEDYGYAQES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=NC(=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-iodoquinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]furan-2-carboxylic acid](/img/structure/B1415060.png)






![4-[(3-Methylbut-2-enamido)methyl]benzoic acid](/img/structure/B1415072.png)

![(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1415076.png)


![2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B1415081.png)